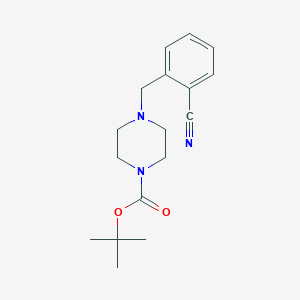
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker containing a methylsulfonylpyridine moiety. It exhibits exquisite chemoselectivity for cysteine and carboxylic acid groups . This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising candidate for bioconjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-chloropyrimidine and methylsulfonyl chloride.
Introduction of the Hex-5-ynoic Acid Moiety: The hex-5-ynoic acid moiety is introduced via a coupling reaction, often using reagents like palladium catalysts and copper iodide under inert conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl group.
Click Chemistry: The alkyne group in the hex-5-ynoic acid moiety makes it suitable for click chemistry reactions, particularly with azides to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Iodide: Facilitates alkyne-azide cycloaddition.
Inert Atmosphere: Often required to prevent oxidation during sensitive reactions.
Major Products
Triazoles: Formed through click chemistry.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid involves its ability to form stable conjugates with cysteine residues in proteins. This is facilitated by the high chemoselectivity of the methylsulfonylpyridine moiety for thiol groups. The resulting conjugates are stable in various biological environments, making them useful for a range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester: Another heterobifunctional crosslinker with similar properties but includes an NHS ester group for enhanced reactivity with amines.
5-Hexynoic acid, 6-[2-(methylsulfonyl)-5-pyrimidinyl]-: A closely related compound with slight variations in the functional groups.
Uniqueness
This compound stands out due to its superior stability and chemoselectivity, making it particularly valuable for applications requiring long-term stability in biological systems .
Propriétés
IUPAC Name |
6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABBLJRZNHNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)



![1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B8146992.png)


![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)




